Distinct Cleavage Product Signature: Propanoyl-CoA + Pivalyl-CoA versus Acetyl-CoA + Acyl-CoA
Unlike linear 3-oxoacyl-CoAs which undergo thiolytic cleavage to yield acetyl-CoA plus a chain-shortened acyl-CoA, 2,4,4-trimethyl-3-oxopentanoyl-CoA is cleaved by a 2-C-propanoyl transferase to produce propanoyl-CoA and pivalyl-CoA in a 1:1 stoichiometric ratio [1]. This reaction represents a fundamental divergence from canonical β-ketothiolase chemistry: while 3-ketothiolase A from Alcaligenes eutrophus acts on acetoacetyl-CoA (C4) and 3-ketopentanoyl-CoA (C5) with Km values of 44 µM and 394 µM for acetoacetyl-CoA respectively, the 2,4,4-trimethyl-substituted substrate is processed by a distinct enzyme class (2-C-propanoyl transferase, EC 2.3.1.-) that is not annotated to act on any unbranched 3-oxoacyl-CoA substrate [2]. The products generated—pivalyl-CoA (a branched C5 acyl-CoA with a tertiary carbon) and propanoyl-CoA—are analytically distinct from the acetyl-CoA plus acyl-CoA products of linear substrates, enabling unambiguous tracking of pathway flux [3].
| Evidence Dimension | Thiolytic cleavage product profile |
|---|---|
| Target Compound Data | 1:1 stoichiometric yield of propanoyl-CoA + pivalyl-CoA |
| Comparator Or Baseline | Linear 3-oxoacyl-CoAs (e.g., 3-oxopentanoyl-CoA, acetoacetyl-CoA): yield acetyl-CoA + acyl-CoA(–C2) |
| Quantified Difference | Complete divergence in product identity; zero acetyl-CoA produced from target compound |
| Conditions | Enzymatic assay: 2-C-propanoyl transferase (EC 2.3.1.-) from Mycobacterium austroafricanum IFP 2173; isooctane degradation pathway context |
Why This Matters
This unique cleavage signature enables definitive detection and quantification of isooctane pathway flux and precludes substitution with linear 3-oxoacyl-CoAs in any assay relying on product-based readouts.
- [1] Solano-Serena, F., Marchal, R., Heiss, S., & Vandecasteele, J. P. (2004). Degradation of isooctane by Mycobacterium austroafricanum IFP 2173: identification of an intermediate with a quaternary carbon atom and of the final products. Journal of Applied Microbiology, 97(3), 629–639. View Source
- [2] Haywood, G. W., Anderson, A. J., Chu, L., & Dawes, E. A. (1988). Characterization of two 3-ketothiolases possessing differing substrate specificities in the polyhydroxyalkanoate synthesizing organism Alcaligenes eutrophus. FEMS Microbiology Letters, 52(1–2), 91–96. Km for acetoacetyl-CoA: Enzyme A 44 µM, Enzyme B 394 µM. View Source
- [3] EAWAG-BBD. (2026). Reaction: 2,4,4-Trimethyl-3-oxopentanoyl-CoA + CoASH → Propanoyl-CoA + Pivalyl-CoA (reacID# r1274). Biotransformation rule bt0338. View Source
